Cas no 1263285-65-9 (Methyl 7-bromo-2H-chromene-3-carboxylate)
Methyl 7-bromo-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 7-bromo-2H-chromene-3-carboxylate
- A23936
- Methyl7-bromo-2H-chromene-3-carboxylate
- 1263285-65-9
- Methyl 7-bromo-2H-1-benzopyran-3-carboxylate
- DB-001060
- AKOS015851376
- DTXSID30676474
- AM20020349
- G82809
-
- MDL: MFCD12965038
- Inchi: 1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3
- InChI Key: WDRUUWPEQBSXRD-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C=C(C(=O)OC)COC=2C=1
Computed Properties
- Exact Mass: 267.97351g/mol
- Monoisotopic Mass: 267.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.5Ų
Methyl 7-bromo-2H-chromene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041605-1g |
Methyl 7-bromo-2H-chromene-3-carboxylate |
1263285-65-9 | 95% | 1g |
400.00 USD | 2021-05-31 | |
| Chemenu | CM162630-1g |
Methyl 7-bromo-2H-chromene-3-carboxylate |
1263285-65-9 | 95% | 1g |
$384 | 2021-06-17 | |
| Chemenu | CM162630-1g |
Methyl 7-bromo-2H-chromene-3-carboxylate |
1263285-65-9 | 95% | 1g |
$373 | 2022-06-13 | |
| A2B Chem LLC | AD30023-100mg |
Methyl 7-bromo-2H-chromene-3-carboxylate |
1263285-65-9 | 95% | 100mg |
$59.00 | 2024-04-20 | |
| A2B Chem LLC | AD30023-250mg |
Methyl 7-bromo-2H-chromene-3-carboxylate |
1263285-65-9 | 95% | 250mg |
$99.00 | 2024-04-20 | |
| A2B Chem LLC | AD30023-1g |
Methyl 7-bromo-2H-chromene-3-carboxylate |
1263285-65-9 | 95% | 1g |
$266.00 | 2024-04-20 | |
| Ambeed | A536674-100mg |
Methyl 7-bromo-2H-chromene-3-carboxylate |
1263285-65-9 | 95% | 100mg |
$75.0 | 2024-04-25 | |
| Ambeed | A536674-250mg |
Methyl 7-bromo-2H-chromene-3-carboxylate |
1263285-65-9 | 95% | 250mg |
$126.0 | 2024-04-25 | |
| Ambeed | A536674-1g |
Methyl 7-bromo-2H-chromene-3-carboxylate |
1263285-65-9 | 95% | 1g |
$339.0 | 2024-04-25 |
Methyl 7-bromo-2H-chromene-3-carboxylate Suppliers
Methyl 7-bromo-2H-chromene-3-carboxylate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Methyl 7-bromo-2H-chromene-3-carboxylate
Methyl 7-bromo-2H-chromene-3-carboxylate (CAS No. 1263285-65-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 7-bromo-2H-chromene-3-carboxylate (CAS No. 1263285-65-9) is a versatile and highly valuable intermediate in the field of organic synthesis, particularly in the pharmaceutical industry. This compound, characterized by its brominated chromene core, has garnered significant attention due to its utility in the development of various bioactive molecules. The chromene scaffold, a prominent heterocyclic structure, is widely recognized for its role in medicinal chemistry, offering a rich framework for structural diversity and functionalization.
The molecular structure of Methyl 7-bromo-2H-chromene-3-carboxylate consists of a benzopyranone ring system with a bromine substituent at the 7-position and a carboxylate ester group at the 3-position. This specific arrangement not only enhances its reactivity but also makes it an ideal candidate for further derivatization. The presence of the bromine atom allows for nucleophilic aromatic substitution reactions, while the ester group provides a handle for subsequent chemical modifications, such as hydrolysis or transesterification.
In recent years, there has been a surge in research focused on chromene derivatives due to their demonstrated pharmacological properties. These compounds have shown promise as antimicrobial agents, anti-inflammatory agents, and even as potential candidates for treating neurological disorders. The brominated chromenes, in particular, have been extensively studied for their enhanced binding affinity to biological targets, making them attractive for drug design.
One of the most compelling aspects of Methyl 7-bromo-2H-chromene-3-carboxylate is its role in the synthesis of more complex pharmacophores. Researchers have leveraged this intermediate to develop novel molecules with improved pharmacokinetic profiles and reduced side effects. For instance, studies have demonstrated its utility in creating derivatives with enhanced solubility and bioavailability, which are critical factors in drug development.
The pharmaceutical industry has also explored the use of Methyl 7-bromo-2H-chromene-3-carboxylate in the development of targeted therapies. Its ability to undergo selective functionalization has made it a valuable tool for creating molecules that interact specifically with disease-causing proteins or enzymes. This precision is particularly important in oncology, where small molecule inhibitors are designed to disrupt cancer cell signaling pathways.
Moreover, the synthesis of Methyl 7-bromo-2H-chromene-3-carboxylate itself is an area of active research. Recent advancements in synthetic methodologies have led to more efficient and scalable production processes. These improvements have not only reduced costs but also minimized waste, aligning with the growing emphasis on sustainable chemistry. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly instrumental in facilitating the construction of the chromene core.
The applications of Methyl 7-bromo-2H-chromene-3-carboxylate extend beyond pharmaceuticals into other areas of chemical research. For example, chemists have utilized this compound as a building block for materials science applications, including the development of organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties of chromene derivatives make them suitable for these advanced materials, where precise control over molecular structure is essential.
In conclusion, Methyl 7-bromo-2H-chromene-3-carboxylate (CAS No. 1263285-65-9) represents a cornerstone in modern synthetic chemistry and pharmaceutical research. Its versatility as an intermediate has enabled the creation of numerous bioactive molecules with potential therapeutic applications. As research continues to uncover new uses and refine synthetic techniques, this compound is poised to remain a critical component in both academic and industrial settings.
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